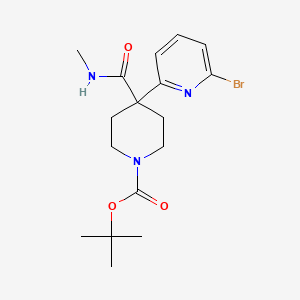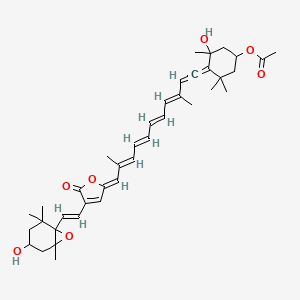![molecular formula C14H32N4 B12298966 (Z)-N',N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine](/img/structure/B12298966.png)
(Z)-N',N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N’,N’-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine is a chemical compound with a unique structure that includes both amine and alkene functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’,N’-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine typically involves the reaction of but-2-ene-1,4-diamine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N’,N’-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-N’,N’-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Medicine
In medicine, (Z)-N’,N’-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of diseases where amine-containing compounds have shown efficacy.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in the manufacture of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of (Z)-N’,N’-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The alkene group may also participate in reactions that modify the target’s structure and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[2-(2-Aminoethylamino)ethylamino]propyl-trimethoxysilane: This compound has a similar amine-functionalized structure and is used in various applications, including surface modification and as a coupling agent.
But-2-ene-1,4-diamine: A simpler analog with similar reactivity but lacking the ethylamino groups.
Uniqueness
(Z)-N’,N’-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine is unique due to its combination of amine and alkene functional groups, which provide a versatile platform for chemical modifications and applications
Propriétés
Formule moléculaire |
C14H32N4 |
|---|---|
Poids moléculaire |
256.43 g/mol |
Nom IUPAC |
(Z)-N',N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine |
InChI |
InChI=1S/C14H32N4/c1-3-16-10-7-13-18(12-6-5-9-15)14-8-11-17-4-2/h5-6,16-17H,3-4,7-15H2,1-2H3/b6-5- |
Clé InChI |
QXMDBVVLXXCCCT-WAYWQWQTSA-N |
SMILES isomérique |
CCNCCCN(CCCNCC)C/C=C\CN |
SMILES canonique |
CCNCCCN(CCCNCC)CC=CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12298887.png)
![(2R,4S)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12298890.png)

![2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B12298896.png)
![Rel-4'-((1r,1'r,4R,4'R)-4'-ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1'-biphenyl](/img/structure/B12298899.png)
![Sodium [1,1'-biphenyl]-4-sulfinate](/img/structure/B12298904.png)

![2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride](/img/structure/B12298911.png)

![Ir[FCF3(CF3)ppy]2(4,4'-dCF3bpy)PF6](/img/structure/B12298926.png)
![(2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B12298934.png)
![3-{2-[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-6-[3-(4-hydroxy-phenyl)-acryloylamino]-hexanoylamino}-N-(1-carbamoyl-2-phenyl-ethyl)-N-methyl-succinamic acid.AcOH; hydrate](/img/structure/B12298935.png)
![5-benzyl-2,3,4,5,6,7,8,9-octahydro-1H-benzo[f][1,4,8]triazacycloundecine trihydrochloride](/img/structure/B12298936.png)

